5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then functionalized with the chlorophenyl group. The cyclopropyl group is introduced through a cyclization reaction, and the amino group is added in the final step. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-4-(4-fluorophenyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-1,2-dihydro-3H-pyrrol-3-one has a unique combination of functional groups that confer distinct chemical and biological properties. Its thiazole ring and cyclopropyl group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14ClN3OS |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H14ClN3OS/c17-10-3-1-9(2-4-10)12-8-22-16(19-12)14-13(21)7-20(15(14)18)11-5-6-11/h1-4,8,11,18,21H,5-7H2 |
InChI Key |
XTCILICRSKQBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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